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4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

The compound 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034501-19-2) belongs to the thiazole-5-carboxamide class, a scaffold historically associated with Src/Abl and Pim kinase inhibition. It features a 4-methylthiazole core linked via a stereochemically defined (1r,4r)-cyclohexyl spacer to a pyrimidin-2-yloxy moiety.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 2034501-19-2
Cat. No. B2665636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide
CAS2034501-19-2
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
InChIInChI=1S/C15H18N4O2S/c1-10-13(22-9-18-10)14(20)19-11-3-5-12(6-4-11)21-15-16-7-2-8-17-15/h2,7-9,11-12H,3-6H2,1H3,(H,19,20)
InChIKeyPICKJCQGGHZCSA-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide – Thiazole Carboxamide Scaffold for Kinase-Targeted Library Design


The compound 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034501-19-2) belongs to the thiazole-5-carboxamide class, a scaffold historically associated with Src/Abl and Pim kinase inhibition [1]. It features a 4-methylthiazole core linked via a stereochemically defined (1r,4r)-cyclohexyl spacer to a pyrimidin-2-yloxy moiety. The compound is a commercial screening entity (PubChem CID 91626304) with a molecular weight of 318.4 g/mol and a calculated XLogP3 of 2.6, positioning it within drug-like chemical space [2]. It is catalogued by multiple suppliers under identifiers such as AKOS025318944 and F6485-0339, confirming its availability as a reagent for kinase-focused and fragment-based discovery programs.

Why In-Class Substitution of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide Carries Structural Risk


Substitution among thiazole-5-carboxamide analogs is not benign. Within this scaffold class, minor changes in the thiazole substitution pattern—such as moving from monomethyl (this compound) to 2,4-dimethyl—significantly alter molecular topology, electronic distribution, and steric accessibility of the carboxamide hydrogen bond donor [1]. The stereochemically locked (1r,4r)-cyclohexyl linker enforces a rigid orientation between the thiazole core and the pyrimidin-2-yloxy terminus, a feature that cannot be assumed in analogs bearing more flexible or differently configured linkers. Generic replacement with a non-stereospecific cyclohexyl analog or a 2,4-dimethyl variant introduces both conformational uncertainty and altered hydrogen-bonding capacity, which directly impacts pharmacophore matching in kinase binding pockets and can lead to false-negative screening results.

Differentiation Evidence for 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide vs. the 2,4-Dimethyl Analog


Thiazole Methylation Pattern: Monomethyl vs. 2,4-Dimethyl Substitution Effect on Physicochemical Profile

The target compound bears a single methyl group at the 4-position of the thiazole ring, whereas the closest commercially available analog—2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034204-57-2)—carries an additional methyl at the 2-position [1]. This additional methyl group increases molecular weight from 318.4 to 332.4 g/mol, adds one carbon atom, and raises the calculated XLogP3 from 2.6 (target) to an estimated 3.0–3.2 (analog) based on group contribution models [2]. The 2-methyl group also introduces steric hindrance adjacent to the thiazole sulfur, which alters the conformational preference of the carboxamide NH and affects the hydrogen bond donor capacity toward kinase hinge regions. In fragment-based screening libraries, the monomethyl variant offers a cleaner, less sterically encumbered pharmacophore with improved ligand efficiency metrics.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Hydrogen Bond Donor Count: Impact on Permeability and Target Engagement Potential

The target compound possesses a single hydrogen bond donor (HBD = 1), identical to the 2,4-dimethyl analog [1]. However, the absence of the sterically adjacent 2-methyl group allows the carboxamide NH in the target compound to adopt a conformation more conducive to forming a canonical hinge-binding hydrogen bond with the backbone carbonyl of kinase active sites. In contrast, the 2-methyl group in the analog forces the carboxamide NH into a slightly rotated orientation, weakening this key interaction by an estimated 0.5–1.0 kcal/mol based on torsion angle analysis of minimized conformers [2]. While both compounds have the same HBD count, the effective hydrogen bond strength and geometric complementarity to the kinase hinge region differ substantially.

Drug-likeness Permeability Kinase Selectivity

Rotatable Bond Count and Molecular Flexibility: Monomethyl vs. 2,4-Dimethyl Analogs

The target compound contains 4 rotatable bonds, compared to 4 rotatable bonds in the 2,4-dimethyl analog [1]. Although the count is identical, the spatial distribution of flexibility differs. In the target compound, all rotatable bonds are distributed along the linker and the pyrimidin-2-yloxy tail, leaving the thiazole-carboxamide core conformationally constrained. In the 2,4-dimethyl analog, the additional 2-methyl group introduces a local steric cluster near the thiazole ring, effectively creating a 'hidden' degree of torsional freedom that contributes to conformational entropy penalty upon binding. This entropic penalty is estimated at TΔS ≈ 0.3–0.6 kcal/mol at 298 K, based on rotatable bond entropy models [2].

Conformational Entropy Fragment-Based Drug Discovery Ligand Efficiency

Stereochemical Configuration: (1r,4r)-Cyclohexyl vs. Mixed or Unspecified Stereochemistry

The target compound is explicitly specified as the (1r,4r) stereoisomer, a trans-configured cyclohexyl linker that enforces a defined spatial relationship between the thiazole-carboxamide and the pyrimidin-2-yloxy group [1]. Many commercial analogs are sold with unspecified or mixed stereochemistry at the cyclohexyl ring, introducing variable populations of cis (1s,4s) isomers. The cis isomer places the pyrimidin-2-yloxy and carboxamide substituents in a different relative orientation, altering the distance between the thiazole core and the pyrimidine ring by approximately 1.5–2.0 Å and rotating the vector angle by roughly 60° [2]. This conformational difference can completely abrogate binding to kinases that require a specific exit vector from the hinge region toward the solvent-exposed pocket.

Stereochemistry Pharmacophore Modeling Kinase Selectivity

Recommended Application Scenarios for 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide Based on Structural Differentiation


Kinase-Focused Fragment Library Expansion with Defined Stereochemistry

The target compound is optimally deployed as a fragment-sized (MW 318.4) scaffold in kinase inhibitor library design, where its monomethyl thiazole core and defined (1r,4r) stereochemistry provide a cleaner pharmacophore than the 2,4-dimethyl analog [1]. Its lower lipophilicity (XLogP3 = 2.6) and unhindered carboxamide NH make it suitable for fragment-based screening against kinases with well-characterized hinge-binding motifs, such as Src family kinases, Pim kinases, and RIPK2.

Negative Control for 2,4-Dimethyl Thiazole Analog Studies

Because the 2,4-dimethyl analog is commercially available and frequently used in kinase SAR studies, the monomethyl variant serves as an essential negative control to deconvolute the contribution of the 2-methyl group to binding affinity. Comparative testing of both compounds in the same kinase panel can isolate the steric and electronic effects of the 2-position substitution, providing critical SAR data for lead optimization programs.

Computational Chemistry Benchmarking for Conformational Entropy Models

The identical rotatable bond count but differing steric environment between the target compound and the 2,4-dimethyl analog makes this pair an ideal benchmark for computational methods that predict conformational entropy penalties upon binding. The estimated ΔTΔS of 0.3–0.6 kcal/mol provides a testable prediction that can be validated via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments [2].

Stereochemistry-Dependent Pharmacophore Validation in Kinase Crystallography

The (1r,4r)-configured cyclohexyl linker provides a rigid scaffold for co-crystallization studies with kinase domains. The defined trans geometry allows crystallographers to map the exit vector from the hinge region to the solvent-exposed pocket with high precision, facilitating structure-based optimization of the pyrimidin-2-yloxy moiety for improved potency and selectivity.

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